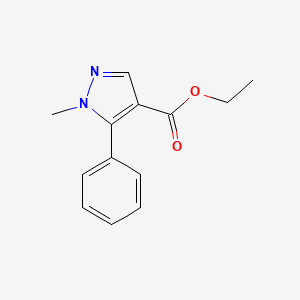

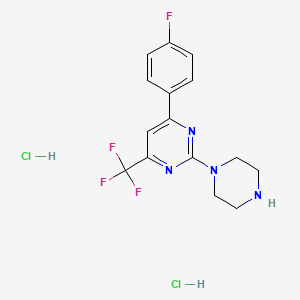

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic molecule that appears to be related to various benzamide derivatives with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzamide derivatives and their synthesis, which can provide insights into the possible synthesis and properties of the compound .

Synthesis Analysis

The synthesis of benzamide derivatives often involves the reaction of amide precursors with various reagents to introduce different functional groups. For example, the synthesis of fluorinated benzamide neuroleptics involves a nucleophilic substitution reaction starting from a phenyl-propanol derivative, yielding compounds with high specific activities, as reported in the synthesis of (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2-methoxybenzamide ([18F]FPHB) . Similarly, the synthesis of N-substituted imidazolylbenzamides involves the introduction of an imidazolyl group to the benzamide structure, resulting in compounds with cardiac electrophysiological activity . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The presence of a fluorophenyl group, as seen in the compound of interest, suggests potential interactions with biological targets due to the electronegativity of fluorine, which can affect the binding affinity and metabolic stability of the compound. The pyridazinyl and pyrrolidinylsulfonyl groups could also contribute to the compound's overall conformation and electronic properties, influencing its pharmacokinetic and pharmacodynamic profiles.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can be used to further modify their structure and enhance their biological activity. For instance, the reaction of pyridine derivatives with hydrazine hydrate can lead to the formation of carbohydrazide derivatives, as seen in the synthesis of thieno[2,3-b]pyridine carbohydrazide derivative . These types of reactions could be relevant for the modification of the compound to generate new derivatives with potentially improved properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a sulfonyl group, for example, could increase the compound's polarity and potentially its solubility in aqueous solutions. The fluorine atom could enhance the compound's lipophilicity, which might affect its ability to cross biological membranes. These properties are important for the pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion.

Wissenschaftliche Forschungsanwendungen

Alkylating Benzamides with Melanoma Cytotoxicity

- Benzamide derivatives, including compounds similar to the queried chemical, have been found effective in targeting melanoma cells. These derivatives show higher toxicity against melanoma cells compared to the parent chlorambucil, supporting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Synthesis and Characterization of Benzamide Derivatives

- New benzamide derivatives have been synthesized and characterized. These compounds, which share structural similarities with the queried molecule, were evaluated using methods like NMR and FT-IR, indicating the scope of research in developing new compounds for various applications (Achugatla et al., 2017).

Anticonvulsant Activity of Pyrrolidinyl Acetamides

- Some derivatives of pyrrolidinyl acetamides, structurally related to the queried compound, have shown promising anticonvulsant activity in tests. This highlights the potential of such compounds in developing new treatments for epilepsy (Obniska et al., 2015).

Neuroleptic Activity of Benzamides

- Studies on benzamides, structurally similar to the queried molecule, have demonstrated potential neuroleptic activities. This suggests their possible application in the treatment of psychosis (Iwanami et al., 1981).

Cardiac Electrophysiological Activity

- N-substituted benzamides have shown significant cardiac electrophysiological activity, indicating their potential as class III agents in cardiology (Morgan et al., 1990).

Anti-Tubercular Agents

- Novel benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity. Some of these compounds have shown significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Srinivasarao et al., 2020).

Serotonin 1A Receptors in Alzheimer's Disease

- A benzamide derivative has been used in PET imaging for quantifying serotonin 1A receptor densities in Alzheimer's disease patients, illustrating the molecule's relevance in neurology and imaging (Kepe et al., 2006).

Eigenschaften

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O4S/c24-19-7-3-17(4-8-19)21-11-12-22(29)28(26-21)16-13-25-23(30)18-5-9-20(10-6-18)33(31,32)27-14-1-2-15-27/h3-12H,1-2,13-16H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADWMSUSSHANTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-Methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B3010585.png)

![N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3010587.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3010588.png)

![N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3010590.png)

![ethyl 3-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B3010594.png)

![N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B3010599.png)

![N-[(4-benzylmorpholin-2-yl)methyl]-2-chloroacetamide](/img/structure/B3010600.png)